ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
Description
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propyl group at position 5. This oxadiazole moiety is linked to an indole ring via an acetamido bridge, while the indole nitrogen is further connected to an ethyl benzoate ester group. The compound’s structural complexity arises from the integration of three pharmacophoric units:
- 1,3,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and π-deficient properties, often exploited in drug design for antimicrobial, anticancer, and anti-inflammatory applications.
- Indole: A bicyclic aromatic system prevalent in bioactive molecules, contributing to interactions with biological targets via hydrogen bonding and hydrophobic effects.
The propyl substituent on the oxadiazole ring increases hydrophobicity, which may influence pharmacokinetic properties such as absorption and distribution.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-7-22-26-27-23(32-22)20-14-17-8-5-6-9-19(17)28(20)15-21(29)25-18-12-10-16(11-13-18)24(30)31-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZAIXOLWZHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can be accomplished through a multi-step process involving various organic reactions:
Formation of 5-propyl-1,3,4-oxadiazole: : Starting from a propylhydrazine derivative, the cyclization reaction with appropriate carboxylic acids leads to the formation of 5-propyl-1,3,4-oxadiazole.
Indole Synthesis: : The indole ring can be synthesized via a Fischer indole synthesis, involving phenylhydrazine and a ketone.
Acylation: : The indole is then acylated with acetic anhydride to introduce the acetamido group.
Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalytic amount of acid to yield this compound.
Industrial Production Methods
For industrial production, optimized processes involving high-yield reactions and scalable methodologies are essential. Key factors include reaction time, temperature control, and the use of catalysts to ensure efficient production while minimizing costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate undergoes various reactions including:
Oxidation: : Potential oxidation at the indole nitrogen.
Reduction: : Reduction of the oxadiazole ring.
Substitution: : Nucleophilic substitution on the acetamido group.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : such as potassium permanganate.
Reducing agents: : like lithium aluminum hydride.
Bases/Acids: : Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidized derivatives: : with modifications at the indole nitrogen.
Reduced oxadiazole compounds: .
Substituted acetamido derivatives: .
Scientific Research Applications
Ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate has diverse applications across multiple fields:
Chemistry
Synthesis of heterocyclic compounds: : Used as a building block for more complex molecules.
Biology
Antibacterial and antifungal studies: : Investigated for its potential antimicrobial properties.
Medicine
Pharmaceutical research: : Studied for its potential as a drug candidate due to its unique structure.
Cancer research: : Potential inhibitor of specific cancer pathways.
Industry
Materials science: : Explored for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to:
Inhibit enzyme activity: : by binding to active sites.
Interfere with cellular pathways: : affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related 1,3,4-oxadiazole and indole-containing derivatives, focusing on substituent effects, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The propyl group in the target compound increases lipophilicity compared to thiol () or sulfanyl () substituents, which are more polar. This could enhance blood-brain barrier penetration or prolong half-life.
Functional Group Contributions: Ethyl benzoate esters (Target) are advantageous for oral bioavailability, whereas compounds lacking esters (e.g., ) may require prodrug strategies. Thiazolidinone rings () add structural rigidity, possibly optimizing target binding.
Thiadiazoles () demonstrate antihypertensive and anticonvulsant effects, suggesting that oxadiazole derivatives with similar substituents may share overlapping therapeutic profiles.
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving oxadiazole cyclization (e.g., via hydrazide intermediates as in ) and esterification.
- and highlight the use of acetic anhydride and carbon disulfide for oxadiazole formation, methods that could be adapted for the target compound’s synthesis.
Research Findings and Implications
- Physicochemical Properties : The target compound’s calculated logP (estimated using fragment-based methods) is higher than analogues with polar substituents (e.g., thiols), favoring lipid membrane penetration.
- Structure-Activity Relationships (SAR) :
- The acetamido bridge between indole and oxadiazole may facilitate hydrogen bonding with enzymatic targets.
- Propyl vs. methyl groups : Longer alkyl chains could enhance binding to hydrophobic pockets in target proteins.
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~465 | 3.8 | <0.1 |
| 5-(Indol-3-yl-methyl)-oxadiazole-2-thiol | ~245 | 2.1 | 1.2 |
| Thiadiazole Derivative | ~363 | 2.9 | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
